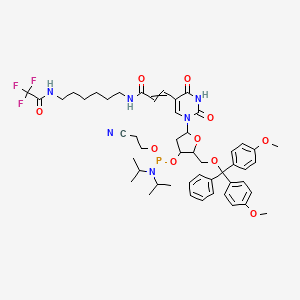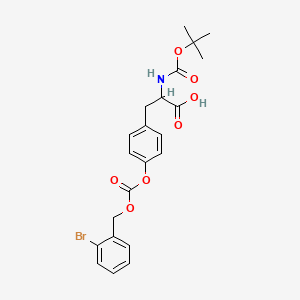
Boc-O-(2-bromo-Cbz)-L-Tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-O-(2-bromo-Cbz)-L-Tyrosine is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromobenzyloxycarbonyl (Cbz) protecting group on the hydroxyl group of the tyrosine molecule. This compound is often used in peptide synthesis and other chemical research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-(2-bromo-Cbz)-L-Tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of the tyrosine molecule is protected using a 2-bromobenzyloxycarbonyl (Cbz) group. This step involves reacting the Boc-protected tyrosine with 2-bromobenzyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Boc-O-(2-bromo-Cbz)-L-Tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyloxycarbonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Boc deprotection is usually achieved using trifluoroacetic acid (TFA), while Cbz deprotection can be carried out using hydrogenation in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine can yield a substituted amine derivative.
Deprotection Reactions: The major products are L-tyrosine and the corresponding deprotected groups (tert-butyl alcohol and 2-bromobenzyl alcohol).
Aplicaciones Científicas De Investigación
Boc-O-(2-bromo-Cbz)-L-Tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and in the development of novel amino acid derivatives.
Biology: Researchers use this compound to study protein structure and function, as well as enzyme-substrate interactions.
Medicine: It is used in the synthesis of peptide-based drugs and in the development of diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials.
Mecanismo De Acción
The mechanism of action of Boc-O-(2-bromo-Cbz)-L-Tyrosine is primarily related to its role as a protected amino acid derivative. The protecting groups (Boc and Cbz) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The bromine atom in the 2-bromobenzyloxycarbonyl group can also participate in substitution reactions, making the compound versatile in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-Tyrosine: Similar to Boc-O-(2-bromo-Cbz)-L-Tyrosine but lacks the 2-bromobenzyloxycarbonyl group.
Cbz-L-Tyrosine: Similar but lacks the Boc protecting group.
Fmoc-L-Tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc or Cbz for protection.
Uniqueness
This compound is unique due to the presence of both Boc and 2-bromobenzyloxycarbonyl protecting groups. This dual protection allows for greater versatility in chemical synthesis, as it provides multiple points of reactivity and protection.
Propiedades
IUPAC Name |
3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
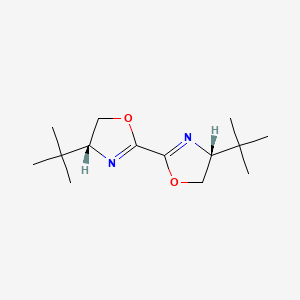
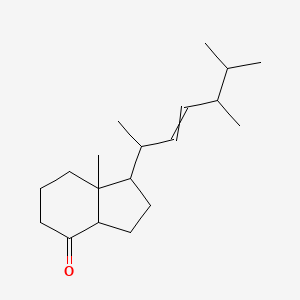
![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
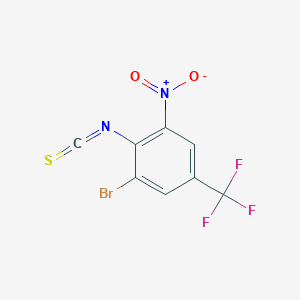
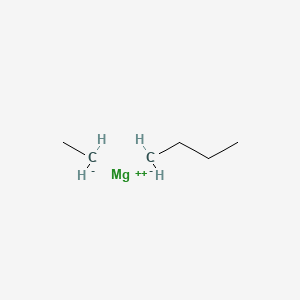
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)

![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
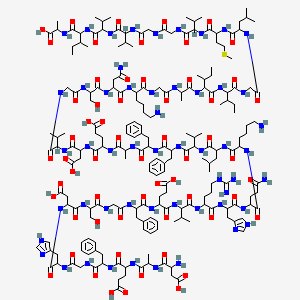
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
